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Compound of Interest

Compound Name:
2-(Benzyloxy)-4-bromo-1-

fluorobenzene

Cat. No.: B1379278 Get Quote

CAS Number: 202857-88-3

Authored for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(benzyloxy)-4-bromo-1-
fluorobenzene, a halogenated aromatic compound with significant applications in organic

synthesis and medicinal chemistry. The document details its chemical properties, synthesis

methodologies, reactivity, and potential applications, with a focus on its role as a key

intermediate in the development of complex molecules.

Chemical and Physical Properties
2-(Benzyloxy)-4-bromo-1-fluorobenzene is a substituted aromatic compound. The presence

of a benzyloxy group, a bromine atom, and a fluorine atom on the benzene ring imparts a

unique combination of steric and electronic properties that influence its reactivity and utility as a

synthetic building block.[1]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b1379278?utm_src=pdf-interest
https://www.benchchem.com/product/b1379278?utm_src=pdf-body
https://www.benchchem.com/product/b1379278?utm_src=pdf-body
https://www.benchchem.com/product/b1379278?utm_src=pdf-body
https://www.benchchem.com/product/b123158
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1379278?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Source

Molecular Formula C₁₃H₁₀BrFO [1]

Molecular Weight 281.12 g/mol [1]

CAS Number 202857-88-3

Appearance White to off-white solid

Solubility

Soluble in common organic

solvents like dichloromethane,

ethyl acetate, and THF.

Note: Some properties like melting point and exact solubility are not consistently reported in

publicly available literature and may vary based on purity.

Synthesis Methodologies
The synthesis of 2-(benzyloxy)-4-bromo-1-fluorobenzene can be achieved through a multi-

step process, most commonly involving the benzylation of a fluorophenol precursor followed by

regioselective bromination.

Recommended Synthetic Protocol: Two-Step Synthesis
from 4-Fluorophenol
This method involves two primary steps: the benzylation of 4-fluorophenol to form 1-

(benzyloxy)-4-fluorobenzene, followed by directed ortho-metalation and subsequent

bromination to yield the final product.

Step 1: Benzylation of 4-Fluorophenol

This step involves the protection of the hydroxyl group of 4-fluorophenol with a benzyl group.

Reactants: 4-fluorophenol, Benzyl bromide, Potassium carbonate (K₂CO₃)

Solvent: Dimethylformamide (DMF)
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Reaction Conditions: The reaction is typically carried out at room temperature (around 20°C)

for approximately 5 hours.

Yield: This step has a reported yield of 87%.[1]

Step 2: Directed Ortho-metalation and Bromination

The benzyloxy group in the intermediate directs the metalation to the ortho position, which is

then brominated.

Reagents:

1-(benzyloxy)-4-fluorobenzene (from Step 1)

Lithium diisopropylamide (LDA) as a strong base

Bromine (Br₂) as the bromine source

Solvent: Tetrahydrofuran (THF)

Reaction Conditions: The reaction is initiated at a low temperature (-78°C) for the metalation

step, followed by the addition of bromine and allowing the reaction to warm to room

temperature.

Experimental Workflow: Synthesis of 2-(benzyloxy)-4-bromo-1-fluorobenzene
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Step 1: Benzylation

Step 2: Ortho-metalation and Bromination

4-Fluorophenol

K₂CO₃, DMF
20°C, 5h

Benzyl bromide

1-(Benzyloxy)-4-fluorobenzene

Yield: 87%

1. LDA, THF, -78°C

2. Br₂, -78°C to RT

2-(Benzyloxy)-4-bromo-1-fluorobenzene

Click to download full resolution via product page

Caption: Synthetic workflow for 2-(benzyloxy)-4-bromo-1-fluorobenzene.

Reactivity and Chemical Transformations
2-(benzyloxy)-4-bromo-1-fluorobenzene is a versatile intermediate that can undergo several

types of chemical reactions, making it a valuable tool in organic synthesis.
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Reaction Type Description Reagents and Conditions

Nucleophilic Substitution

The bromine atom can be

displaced by various

nucleophiles to introduce new

functional groups.[1]

Sodium or potassium salts of

nucleophiles (e.g., amines,

thiols) in polar aprotic solvents

(DMF, DMSO) at elevated

temperatures.[1]

Oxidation

The benzyloxy group can be

oxidized to a carboxylic acid.

[1]

Potassium permanganate

(KMnO₄) in aqueous or

alkaline conditions; Chromium

trioxide (CrO₃) in acetic acid.

[1]

Reduction
The bromine atom can be

removed via reduction.[1]

Catalytic hydrogenation (e.g.,

Pd/C) or using a reducing

agent like lithium aluminum

hydride (LiAlH₄) in an

anhydrous ether.[1]

Chemical Reactivity of 2-(benzyloxy)-4-bromo-1-fluorobenzene

2-(Benzyloxy)-4-bromo-1-fluorobenzene

Nucleophilic
Substitution Oxidation Reduction

Substituted Derivatives
(e.g., amines, thiols) 2-(Benzyloxy)-4-fluorobenzoic acid 2-(Benzyloxy)-4-fluorobenzene
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Caption: Key chemical transformations of the title compound.

Applications in Research and Drug Development
2-(benzyloxy)-4-bromo-1-fluorobenzene serves as a crucial building block in the synthesis of

more complex molecules, particularly in the pharmaceutical and agrochemical industries.[1] Its

utility stems from the ability to selectively functionalize the aromatic ring.

Intermediate in Pharmaceutical Synthesis
The compound is utilized in the development of potential drug candidates.[1] While specific

drug molecules directly synthesized from this compound are not extensively documented in

public literature, its structural motifs are found in various biologically active molecules. The

presence of the fluorine atom can enhance metabolic stability and binding affinity of a drug

molecule to its target.

Potential Biological Targets
Research on structurally similar compounds suggests that derivatives of 2-(benzyloxy)-4-
bromo-1-fluorobenzene may interact with key enzymes in inflammatory and cancer signaling

pathways. Notably, some derivatives have been investigated for their potential to inhibit

leukotriene A4 hydrolase, an enzyme involved in the inflammatory response, and Mitogen-

Activated Protein Kinase 14 (MAPK14), which plays a role in cell proliferation and cancer.[1]

Potential Signaling Pathway Involvement
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Caption: Potential inhibitory action on key signaling proteins.

Spectroscopic Characterization
While a comprehensive, published spectrum for this specific compound is not readily available,

the expected spectroscopic signatures can be predicted based on its structure.
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Technique Expected Observations

¹H NMR

Signals corresponding to the aromatic protons

on both the fluorobromobenzene and benzyl

rings, as well as a characteristic singlet for the

methylene (-CH₂-) protons of the benzyloxy

group, typically in the range of δ 4.9–5.1 ppm.[1]

The aromatic protons would exhibit complex

splitting patterns due to H-H and H-F coupling.

¹³C NMR

Resonances for all 13 carbon atoms, with the

carbon atoms attached to fluorine and bromine

showing characteristic chemical shifts and

splitting patterns (in the case of C-F coupling).

Mass Spectrometry (MS)

The high-resolution mass spectrum would

confirm the molecular weight and isotopic

pattern characteristic of a monobrominated

compound.

Safety and Handling
For detailed safety and handling information, it is essential to consult the Safety Data Sheet

(SDS) provided by the supplier. Standard laboratory safety practices, including the use of

personal protective equipment (gloves, safety glasses, and a lab coat), should be followed

when handling this compound. Work should be conducted in a well-ventilated fume hood.

This technical guide is intended for research and development purposes and should not be

considered a substitute for a comprehensive safety evaluation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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